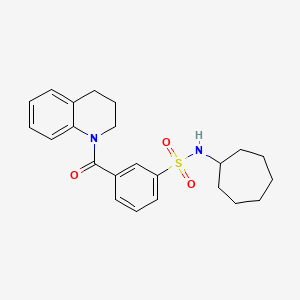
N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the quinoline family. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a quinoline moiety, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method is the reaction of an aromatic amine with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is carried out in a solvent like diphenyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-acetamide
- Other quinoline derivatives with similar structures
Uniqueness
What sets N-CYCLOHEPTYL-3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE apart is its unique combination of a cycloheptyl group and a benzenesulfonamide moiety, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C23H28N2O3S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-cycloheptyl-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C23H28N2O3S/c26-23(25-16-8-11-18-9-5-6-15-22(18)25)19-10-7-14-21(17-19)29(27,28)24-20-12-3-1-2-4-13-20/h5-7,9-10,14-15,17,20,24H,1-4,8,11-13,16H2 |
InChI-Schlüssel |
XZDMAKJNSGYMQP-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43 |
Kanonische SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B1224721.png)
![2-[[5-(5-Bromo-2-furanyl)-4-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224724.png)
![N-(3-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224726.png)

![1-[(6R)-3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl]ethanone](/img/structure/B1224729.png)
![4-[4-(4-Methylphenyl)-2-pyrimidinyl]benzenol](/img/structure/B1224731.png)
![(5E)-2-amino-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B1224733.png)

![butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B1224738.png)
![5,6-dimethyl-N-(thiophen-2-ylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224739.png)
![(3S)-1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1224740.png)
![3-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B1224741.png)
![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-[(4-chlorophenyl)methyl]thiourea](/img/structure/B1224742.png)
![N-[4-(4-methylphenyl)-2-thiazolyl]-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide](/img/structure/B1224746.png)
